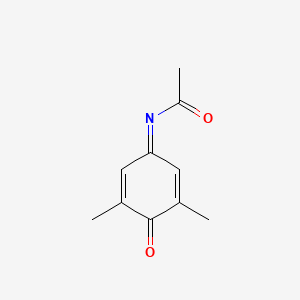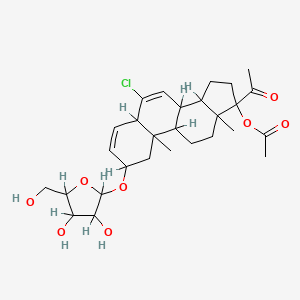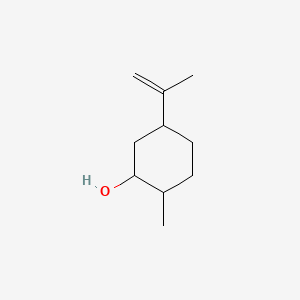
二氢香芹醇
描述
二氢香芹醇是一种单萜醇,分子式为 C₁₀H₁₈O。它是一种无色至淡黄色粘性液体,具有特征性的薄荷味。这种化合物天然存在于各种植物的精油中,包括薄荷和香菜。 二氢香芹醇因其宜人的香气和味道而被应用于香料和调味品行业 .
科学研究应用
二氢香芹醇在各个领域都有着多种科学研究应用:
化学: 用作有机合成中的手性构建单元,以及合成其他化合物的先驱体.
生物学: 研究它作为植物代谢物的作用及其对植物生理的影响.
医药: 研究其潜在的治疗特性,包括抗炎和抗菌活性.
作用机制
二氢香芹醇通过各种分子靶点和途径发挥作用。 例如,它已被证明可以抑制 5-脂氧合酶,该酶通过合成白三烯在炎症过程中起着至关重要的作用 . 二氢香芹醇对 5-脂氧合酶的抑制涉及分子对接和与酶活性位点的结合,从而阻止促炎介质的形成 .
生化分析
Biochemical Properties
Dihydrocarveol plays a significant role in biochemical reactions, particularly in the metabolism of monoterpenes. It interacts with various enzymes, including dihydrocarveol dehydrogenase, which catalyzes its oxidation to dihydrocarvone. Additionally, dihydrocarveol can be involved in redox reactions facilitated by NAD+ and NADP+ as cofactors. These interactions are crucial for the compound’s role in metabolic pathways and its conversion to other bioactive molecules .
Cellular Effects
Dihydrocarveol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in oxidative stress responses. Dihydrocarveol can affect the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular homeostasis. Additionally, it may impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
At the molecular level, dihydrocarveol exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, dihydrocarveol can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrocarveol can change over time due to its stability and degradation. Dihydrocarveol is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term studies have shown that dihydrocarveol can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of dihydrocarveol vary with different dosages in animal models. At low doses, dihydrocarveol has been observed to have minimal adverse effects and can exert beneficial effects on metabolic processes. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Dihydrocarveol is involved in several metabolic pathways, including the limonene degradation pathway. It is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase. These enzymes facilitate the conversion of dihydrocarveol to dihydrocarvone and other intermediates. The metabolic flux of dihydrocarveol can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dihydrocarveol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of dihydrocarveol can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
Dihydrocarveol’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in localized biochemical reactions. The activity and function of dihydrocarveol can be modulated by its precise localization within the cell, affecting its interactions with other biomolecules .
准备方法
合成路线和反应条件
二氢香芹醇可以通过香芹醇的氢化反应合成。 氢化过程涉及在温和条件下,在如钯碳(Pd/C)等催化剂存在下,将氢加到香芹醇环上的双键 . 另一种方法是使用硼氢化钠(NaBH₄)在醇类溶剂中还原香芹酮 .
工业生产方法
二氢香芹醇的工业生产通常涉及从天然来源(如薄荷和香菜的精油)中提取。 精油经过分馏以分离二氢香芹醇 . 此外,使用容易获得的原料(如松节油中的α-蒎烯)的合成方法被用来确保稳定和经济的供应 .
化学反应分析
反应类型
二氢香芹醇会发生各种化学反应,包括:
常用试剂和条件
氧化: 铬酸 (H₂CrO₄),高锰酸钾 (KMnO₄)
还原: 硼氢化钠 (NaBH₄)
催化剂: 氢化反应中的钯碳 (Pd/C)
主要产物
氧化: 二氢香芹酮
还原: 来自香芹酮的二氢香芹醇
取代: 取决于所用试剂的各种取代衍生物
相似化合物的比较
类似化合物
香芹醇: 一种单萜醇,结构相似,但环上有一个双键。
香芹酮: 一种单萜酮,可以还原成二氢香芹醇。
薄荷醇: 一种单萜醇,具有类似的薄荷味,但结构特征不同.
独特性
二氢香芹醇因其特定的立体化学和羟基的存在而独一无二,赋予其独特的化学和生物学特性。 它抑制 5-脂氧合酶的能力及其宜人的香气使其在医药和工业应用中都具有价值 .
属性
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862303 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless, oily liquid with a spearmint-like odour | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.926 | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
619-01-2, 38049-26-2 | |
| Record name | 1,6-Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-menth-8-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrocarveol?
A1: Dihydrocarveol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can I differentiate between the dihydrocarveol stereoisomers using spectroscopic techniques?
A2:
1H-NMR Spectroscopy: The 1H-NMR spectra of the four dihydrocarveol diastereoisomers exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation and conformational analysis. [] * 13C-NMR Spectroscopy: 13C-NMR spectra, coupled with lanthanide-induced shifts and proton-carbon correlation experiments, provide valuable information for the characterization and assignment of chemical shifts in dihydrocarveol and dihydrocarvyl acetate stereoisomers. []* FT-ICR MS: Negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments using FT-ICR MS generate unique daughter ion spectra for the alkoxide ions ([M - H]-) of each dihydrocarveol isomer, facilitating diastereoisomeric differentiation and conformational confirmation. []* Gas-Phase FT-IR Spectroscopy:* Gas-phase FT-IR spectra offer complementary information for distinguishing between dihydrocarveol stereoisomers. []
Q3: Can dihydrocarveol be synthesized through biocatalytic means?
A3: Yes, research has shown that dihydrocarveol can be synthesized from (R)-carvone through a two-step reduction reaction catalyzed by a biocatalyst. This method offers advantages such as simple operation, mild reaction conditions, environmental friendliness, high yield, and high enantioselectivity. []
Q4: What are the different biotransformation pathways of carvone leading to dihydrocarveol production?
A4: Several microorganisms exhibit diverse metabolic pathways for carvone biotransformation, leading to the production of dihydrocarveol and its isomers. Some key pathways include:
- Reduction of (−)-carvone: Microorganisms like Pseudomonas ovalis strain 6-1 [] and Aspergillus niger [] primarily reduce (−)-carvone to (+)-dihydrocarvone, which is then converted to (−)-dihydrocarveol.
- Conversion of (+)-carvone: Pseudomonas ovalis strain 6-1 converts (+)-carvone via (−)-isodihydrocarvone to (−)-isodihydrocarveol and (−)-neoisodihydrocarveol. [] Aspergillus niger also follows a similar pathway, producing (−)-isodihydrocarvone, (−)-isodihydrocarveol, (−)-neoisodihydrocarveol, (−)-dihydrocarvone, (−)-neodihydrocarveol, and (+)-dihydrocarveol. []
- Stereospecific Reduction: Streptosporangium roseum IFO 3776 exhibits stereospecific conversion of (−)-carvone to (+)-neoisodihydrocarveol. []
Q5: What is the antifungal activity of dihydrocarveol and its derivatives?
A5: Dihydrocarveol esters, synthesized by reacting dihydrocarveol with corresponding acid chlorides, demonstrate varying degrees of antifungal activity against Sclerotium rolfsii, Pythium debaryanum, and Alternaria alternata. Notably, the propyl ester exhibits the highest activity against P. debaryanum. []
Q6: Does dihydrocarveol exhibit acaricidal activity?
A6: Yes, dihydrocarvone, a derivative of dihydrocarveol, displays potent acaricidal activity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) in both contact and fumigant toxicity assays, outperforming the synthetic acaricide benzyl benzoate. []
Q7: Can dihydrocarveol be used as a starting material for the synthesis of other compounds?
A9: Yes, dihydrocarveol can be utilized as a starting material in organic synthesis. For instance, it can be oxidized using selenium dioxide to produce dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al. Dihydrocarvyl acetate, when subjected to similar oxidation conditions, yields trans(8)9-p-menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. []
Q8: What are the potential applications of dihydrocarveol in the flavor and fragrance industry?
A8: Dihydrocarveol, with its characteristic minty aroma, finds use as a flavoring agent in various food and beverage products. Its esters also hold potential as flavor and fragrance ingredients due to their unique odor profiles.
Q9: Is dihydrocarveol used in cosmetic formulations?
A9: Yes, dihydrocarveol and its derivatives are incorporated into cosmetic products, likely for their fragrance and potential skincare benefits.
Q10: What is the role of dihydrocarveol in the development of transdermal patches?
A12: Research suggests that dihydrocarveol, alongside other terpenes, can be incorporated into transdermal patches containing pentamidine. Its role is likely related to enhancing the penetration of pentamidine through the skin, facilitating effective drug delivery. []
Q11: Can dihydrocarveol be used in the production of polymeric materials?
A13: Yes, dihydrocarveol can be used as a monomer in the synthesis of polymers with specific properties. For example, poly(dihydrocarveol-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride), a potential ArF single-layer resist polymer, has been synthesized via radical polymerization using dihydrocarveol as one of the monomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


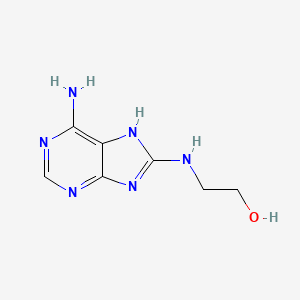

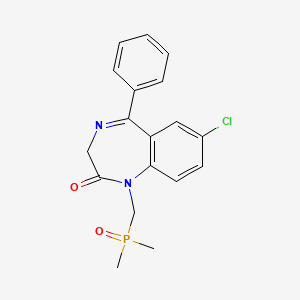
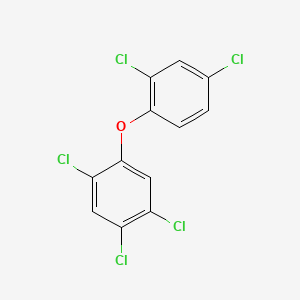
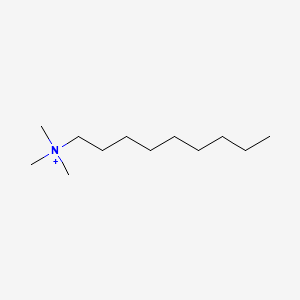
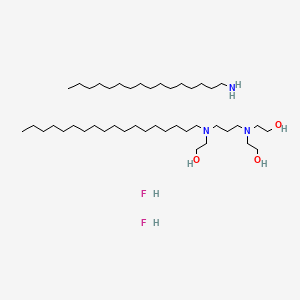
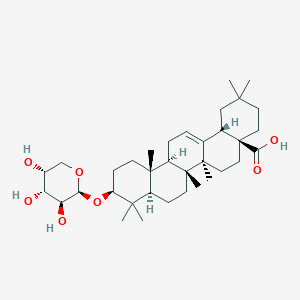
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)
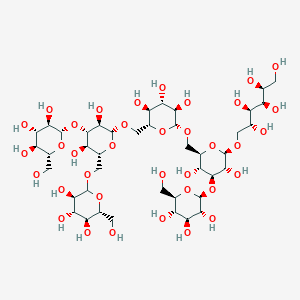
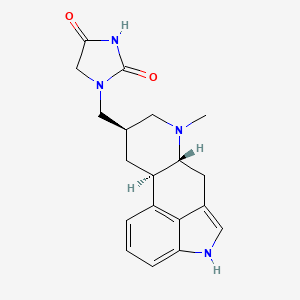
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)
